molecular formula C16H14BrN3O3 B1684522 2-溴-4-[(6,7-二甲氧基喹唑啉-4-基)氨基]苯酚 CAS No. 211555-04-3

2-溴-4-[(6,7-二甲氧基喹唑啉-4-基)氨基]苯酚

货号 B1684522
CAS 编号: 211555-04-3
分子量: 376.2 g/mol
InChI 键: CBIAKDAYHRWZCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is a compound with the molecular formula C16H14BrN3O3 . It has a molecular weight of 376.21 g/mol . This compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol . The InChI code is InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) . The canonical SMILES representation is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC .


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is a solid compound . It has a molecular weight of 376.21 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.

科学研究应用

Cancer Research

WHI-P154 has been shown to induce apoptosis and cell death in human glioblastoma cell lines U373 and U87. When coupled with EGF, it inhibits tumor growth in mouse xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Inflammation and Immune Response

As an inhibitor of Janus kinase 3 (JAK3), WHI-P154 can inhibit lipopolysaccharide (LPS)-induced nitric oxide synthase expression and nitric oxide production in macrophages and human epithelial cells. This indicates its role in modulating inflammatory responses .

Neurological Applications

WHI-P154 promotes differentiation of mouse neuronal precursor cells to neurons and oligodendrocytes but blocks astrocyte differentiation. It also abolishes PDGF-induced increases in neurite outgrowth from human neural progenitor cells, highlighting its potential in neurology .

Kinase Inhibition

Beyond JAK3, WHI-P154 shows significant inhibition of other kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), Src, Abl, MAPK, and PI3K. This broad kinase inhibition spectrum suggests its utility in various signaling pathway-related disorders .

Chemotherapy Enhancement

WHI-P154 enhances the chemotherapeutic effect of anticancer agents, potentially increasing the efficacy of existing cancer treatments by overcoming drug resistance mechanisms or by synergistic effects .

作用机制

Target of Action

WHI-P154, also known as 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, is primarily an inhibitor of Janus kinase 3 (JAK3) . It has IC₅₀ values of 28 and 128 μM against human and mouse proteins, respectively . In addition to JAK3, WHI-P154 has been reported to show significant inhibition of other kinases, including the epidermal growth factor receptor (EGFR) in the nanomolar range .

Mode of Action

WHI-P154 interacts with its primary target, JAK3, inhibiting its activity . This inhibition disrupts the JAK/STAT signaling pathway, which plays a crucial role in the immune response and cell growth . WHI-P154 also inhibits EGFR, a receptor tyrosine kinase that regulates cell proliferation and survival .

Biochemical Pathways

The inhibition of JAK3 and EGFR by WHI-P154 affects several biochemical pathways. In the JAK/STAT pathway, the inhibition of JAK3 prevents the activation of STAT proteins, disrupting signal transduction . The inhibition of EGFR leads to decreased activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which regulate cell proliferation and survival .

Pharmacokinetics

It is recommended to prepare fresh stock solutions before use and to avoid repeated freeze-thaw cycles . The compound has low solubility in aqueous media, and for use as a cell culture supplement, the stock solution should be diluted into culture medium immediately before use .

Result of Action

The inhibition of JAK3 and EGFR by WHI-P154 has several cellular effects. It promotes the differentiation of mouse neuronal precursor cells to neurons and oligodendrocytes, but blocks astrocyte differentiation . It also abolishes PDGF-induced increases in neurite outgrowth from human neural progenitor cells . In the context of immunology, WHI-P154 inhibits lipopolysaccharide-induced nitric oxide synthase expression and nitric oxide production in macrophages and human epithelial cells . In cancer research, it has been shown to induce apoptosis and cell death in human glioblastoma cell lines U373 and U87 .

Action Environment

The action of WHI-P154 can be influenced by environmental factors. For instance, the compound is stable at -20°C as supplied and should be protected from prolonged exposure to light . The compound’s performance can be affected by the storage conditions of the stock solution . Furthermore, the compound’s action in cell culture can be influenced by the final DMSO concentration, as concentrations above 0.1% may lead to potential cell toxicity .

属性

IUPAC Name

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIAKDAYHRWZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274407
Record name WHI-P154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

CAS RN

211555-04-3
Record name Whi P154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WHI-P154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211555-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WHI-P 154
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Reactant of Route 6
2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Q & A

Q1: What is the primary molecular target of WHI-P154?

A1: WHI-P154 is a potent and relatively selective inhibitor of Janus kinase 3 (JAK3). [] It has demonstrated significantly less inhibitory activity against other JAK family members like JAK1 and JAK2. []

Q2: How does WHI-P154 interact with JAK3 at the molecular level?

A2: Based on homology modeling and docking studies, WHI-P154 is predicted to bind within the catalytic site of JAK3. [] The presence of a 4'-hydroxyl group on its phenyl ring is crucial for this interaction, facilitating hydrogen bonding with Asp-967, a key residue within JAK3's active site. []

Q3: What are the downstream consequences of JAK3 inhibition by WHI-P154?

A3: WHI-P154, by inhibiting JAK3, disrupts downstream signaling pathways, ultimately impacting cellular processes. Some observed effects include:

    Q4: What is the molecular formula and molecular weight of WHI-P154?

    A4: The molecular formula of WHI-P154 is C16H14BrN3O3, and its molecular weight is 376.21 g/mol. [, ]

    Q5: Is there any spectroscopic data available for WHI-P154?

    A5: Yes, proton and carbon NMR (1H and 13C NMR), UV-Vis, and infrared (IR) spectroscopic data have been reported for WHI-P154, providing information about its structure and functional groups. []

    Q6: Does WHI-P154 possess any catalytic properties?

    A6: No, WHI-P154 is not known to function as a catalyst. It acts as an inhibitor by binding to the active site of JAK3, preventing the enzyme from catalyzing its normal phosphorylation reactions.

    Q7: Have computational methods been employed in the study of WHI-P154?

    A7: Yes, homology modeling was crucial in predicting the binding mode of WHI-P154 to the JAK3 active site. [] Docking studies were also performed to estimate binding affinities (Ki values) of WHI-P154 and its derivatives, providing insights into structure-activity relationships. [] More recently, molecular dynamics simulations and Markov state models (MSMs) have been used to predict the conformational variability of Abl tyrosine kinase, a target structurally related to JAK3, and to assess the binding of WHI-P154 to various Abl conformations. []

    Q8: How do structural modifications of WHI-P154 influence its JAK3 inhibitory activity?

    A8: Studies have revealed that the 4'-hydroxyl group on the phenyl ring of WHI-P154 is essential for its potent JAK3 inhibitory activity. [] Compounds lacking this group showed significantly reduced inhibitory activity against JAK3. [] This suggests that the 4'-hydroxyl group is critical for binding to the JAK3 active site, likely through interactions with Asp-967. []

    Q9: Does the presence of bromine atoms in WHI-P154 affect its activity?

    A9: While the 4'-hydroxyl group is crucial for activity, the presence and position of bromine atoms appear to have a more subtle effect. Analogs with additional bromine substituents on the phenyl ring, like WHI-P97, have been synthesized and tested. [, ] While these compounds retain JAK3 inhibitory activity, further research is needed to fully elucidate the impact of bromine substitutions on potency, selectivity, and other pharmacological properties.

    Q10: What is known about the dissolution and solubility of WHI-P154?

    A10: Currently, there is limited information available in the provided research regarding the dissolution rate and solubility of WHI-P154 in various media. These factors can significantly impact its bioavailability and efficacy. Further studies are required to understand its solubility profile and optimize its formulation for improved therapeutic potential.

    Q11: Are there other JAK3 inhibitors besides WHI-P154, and how do they compare?

    A11: Yes, several other JAK3 inhibitors have been developed. Tofacitinib, ruxolitinib, and baricitinib are examples of JAK inhibitors that have been approved for clinical use in various inflammatory conditions.

      Q12: What are some of the key tools and resources used in WHI-P154 research?

      A12: Research on WHI-P154 relies on a combination of experimental and computational approaches, including:

        Q13: When was WHI-P154 first reported, and what were the key findings?

        A13: WHI-P154 was first reported in 1998 as a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [] Researchers discovered that WHI-P154 induced apoptotic cell death in glioblastoma cell lines at micromolar concentrations. [] Subsequent studies revealed that WHI-P154 acted as a potent and selective inhibitor of JAK3, a tyrosine kinase involved in various cellular processes including immune cell signaling. []

        体外研究产品的免责声明和信息

        请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。